4-(Cyclopropylmethyl)phenylboronic acid 4-(Cyclopropylmethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 179251-29-7
VCID: VC7218384
InChI: InChI=1S/C10H13BO2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2
SMILES: B(C1=CC=C(C=C1)CC2CC2)(O)O
Molecular Formula: C10H13BO2
Molecular Weight: 176.02

4-(Cyclopropylmethyl)phenylboronic acid

CAS No.: 179251-29-7

Cat. No.: VC7218384

Molecular Formula: C10H13BO2

Molecular Weight: 176.02

* For research use only. Not for human or veterinary use.

4-(Cyclopropylmethyl)phenylboronic acid - 179251-29-7

Specification

CAS No. 179251-29-7
Molecular Formula C10H13BO2
Molecular Weight 176.02
IUPAC Name [4-(cyclopropylmethyl)phenyl]boronic acid
Standard InChI InChI=1S/C10H13BO2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2
Standard InChI Key SLNCAWULSVDPOV-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)CC2CC2)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the para position with a cyclopropylmethyl group (CH2C3H5-\text{CH}_2\text{C}_3\text{H}_5) and a boronic acid moiety (B(OH)2-\text{B(OH)}_2). This configuration combines the steric effects of the cyclopropane ring with the electron-deficient nature of the boronic acid, enabling selective reactivity in cross-coupling reactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC10H13BO2\text{C}_{10}\text{H}_{13}\text{BO}_2
Molecular Weight176.02 g/mol
IUPAC Name[4-(cyclopropylmethyl)phenyl]boronic acid
SMILESB(C1=CC=C(C=C1)CC2CC2)(O)O

Spectroscopic and Physicochemical Properties

While experimental data on solubility and thermal stability remain limited, analogies to similar boronic acids suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The cyclopropyl group introduces ring strain, potentially enhancing reactivity in metal-catalyzed transformations compared to linear alkyl-substituted analogs.

Synthetic Methodologies

Direct Synthesis Routes

The primary synthesis involves a two-step sequence:

  • Friedel-Crafts Alkylation: Reaction of benzene derivatives with cyclopropylmethyl halides in the presence of Lewis acids like AlCl3\text{AlCl}_3, yielding 4-(cyclopropylmethyl)toluene intermediates.

  • Boronation: Directed ortho-metalation using lithium diisopropylamide (LDA) followed by quenching with trimethyl borate (B(OMe)3\text{B(OMe)}_3), as exemplified in related phenylboronic acid syntheses.

Alternative Approaches

Recent advances employ transition metal catalysis for regioselective borylation. For example, iridium complexes such as Ir(COD)(OMe)2\text{Ir(COD)(OMe)}_2 enable direct C–H borylation of pre-functionalized cyclopropylmethyl arenes under mild conditions. This method improves atom economy compared to traditional lithiation routes.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, the compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. A comparative analysis with similar derivatives reveals enhanced reaction rates when electron-withdrawing groups are present on coupling partners:

SubstrateReaction Time (h)Yield (%)
4-Bromoanisole692
4-Bromonitrobenzene488
2-Bromopyridine878

Material Science Applications

Dynamic Hydrogel Formation

Boronic acid-diol interactions enable reversible crosslinking in polymer networks. A study using phenylboronic acid-functionalized Jeffamines® demonstrated pH-responsive hydrogels with self-healing properties . The cyclopropylmethyl variant could enhance mechanical stability by introducing rigid, three-membered rings into the polymer backbone, though experimental validation remains pending .

Sensor Development

Boronic acids’ affinity for diols facilitates glucose sensing applications. Functionalization of 4-(cyclopropylmethyl)phenylboronic acid onto electrode surfaces may improve selectivity for monosaccharides by modulating the electronic environment around the boron center .

Future Research Directions

Catalytic Asymmetric Synthesis

Leveraging chiral cyclopropane motifs to induce enantioselectivity in transition metal catalysis. For instance, palladium complexes bearing chiral ligands could exploit the cyclopropyl group’s stereoelectronic effects for asymmetric Suzuki couplings.

Biomedical Hydrogels

Developing injectable hydrogels for drug delivery by combining 4-(cyclopropylmethyl)phenylboronic acid with polysaccharides like hyaluronic acid. Preliminary data on analogous systems show glucose-dependent insulin release profiles .

Computational Modeling

Density functional theory (DFT) studies to map the compound’s reaction pathways. Key investigations include:

  • Boronic acid pKa\text{p}K_a modulation by the cyclopropylmethyl group

  • Transition state geometries in Suzuki-Miyaura couplings

  • Non-covalent interactions with biological targets

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